REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[OH-].[K+].[Br:13][C:14]([F:18])=[C:15]([F:17])[F:16]>CN(C)C=O>[Br:13][CH:14]([F:18])[C:15]([F:17])([F:16])[O:10][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1 |f:1.2|
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Name
|
|
Quantity
|
278 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Name
|
|
Quantity
|
800 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
179 g
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Type
|
reactant
|
Smiles
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BrC(=C(F)F)F
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Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
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Type
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CUSTOM
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Details
|
at 40° C., and stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure in a rotary evaporator
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Type
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ADDITION
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Details
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the residue was poured into ice-water
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Type
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EXTRACTION
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Details
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extracted with 3×500 ml of methylene chloride
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Type
|
WASH
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Details
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the extract was washed with dilute sodium hydroxide solution and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
DISTILLATION
|
Details
|
When the residue was distilled
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Type
|
CUSTOM
|
Details
|
passed over at 114° C./1.3 mbar
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC(C(OC1=CC=C(C=C1)[N+](=O)[O-])(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |